![molecular formula C13H10F6N2OS B2736290 (1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol CAS No. 318239-53-1](/img/structure/B2736290.png)
(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring which includes two nitrogen atoms. In this particular compound, the pyrazole ring is substituted with a methyl group, a trifluoromethyl group, and a phenylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl groups would add electronegativity to the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, pyrazoles in general can undergo a variety of reactions, including N-alkylation, N-acylation, sulfonation, and halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. The trifluoromethyl groups, for example, would likely make the compound more lipophilic and could potentially increase its boiling point .Applications De Recherche Scientifique
Catalyst and Synthesis Applications
- Recyclable Catalyst for Synthesis : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This reaction was performed in ethanol under refluxing conditions giving high yields, highlighting the potential use of similar compounds in catalysis and synthesis (Tayebi et al., 2011).
Crystal Structure and Characterization
- Crystal Structure Analysis : The crystal structure of bis{1-methylthio-1-[1-phenyl-1-(1-phenyl-3-methyl-5-oxo-4,5-dihydropyrazol-4-ylene)-methylamino]-iminomethyl} disulfide, a related compound, provides insights into the structural properties of pyrazole derivatives. Its analysis revealed a novel disulfide with a unique “U” conformation in the solid state (Liu et al., 2005).
Biological Activities and Interaction Studies
Synthesis and Biological Activities : A series of novel N-phenylpyrazolyl aryl methanones derivatives, containing similar structural groups, were synthesized and exhibited favorable herbicidal and insecticidal activities. This indicates potential biological applications for structurally related compounds (Wang et al., 2015).
Anti-Helicobacter pylori Agents : Derivatives of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, structurally similar to the compound , have shown potent activities against the gastric pathogen Helicobacter pylori, indicating a potential application in developing anti-bacterial agents (Carcanague et al., 2002).
Charge-Transfer Chemistry
- Charge-Transfer Interactions : The charge-transfer chemistry of 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, a compound with structural similarity, was investigated with various π-acceptors. This research can provide valuable insights into the charge-transfer properties of related compounds (Adam et al., 2021).
Photophysical Properties
- Photochemical Properties : Research on the photochemical properties of 1,3-diphenyl-2-pyrazolines with heteroaromatic substituents, similar to the compound , revealed significant insights into their absorption, fluorescence, and stability to light. These findings can be crucial for the development of materials with specific photophysical properties (Lin et al., 1977).
Orientations Futures
Propriétés
IUPAC Name |
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6N2OS/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5,22H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTPQQRZZCLFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO)SC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B2736207.png)
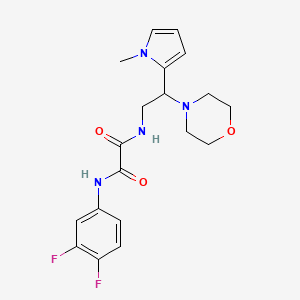

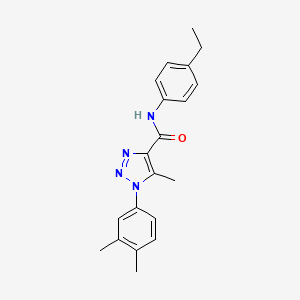
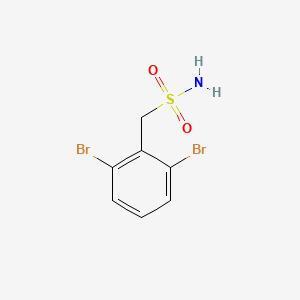
![Diethyl 5-[[10-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]amino]-10-oxodecanoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2736215.png)
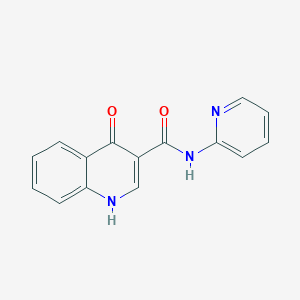


![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2736222.png)
![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)
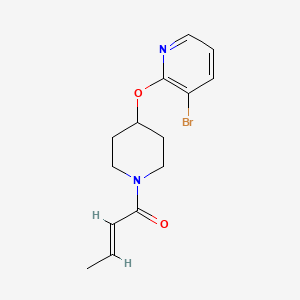
![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B2736226.png)

